molecular formula C6H12N2O2 B13743303 4-Hydroxypiperidine-2-carboxamide

4-Hydroxypiperidine-2-carboxamide

Cat. No.: B13743303
M. Wt: 144.17 g/mol
InChI Key: GPAZDGSPDSORHT-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It contains a six-membered piperidine ring with a hydroxyl group at the fourth position and a carboxamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable carboxylating agent to introduce the carboxamide group. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxypiperidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-2-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

4-hydroxypiperidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(10)5-3-4(9)1-2-8-5/h4-5,8-9H,1-3H2,(H2,7,10)

InChI Key

GPAZDGSPDSORHT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1O)C(=O)N

Origin of Product

United States

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